3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine
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Overview
Description
3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine is a heterocyclic compound that features a piperidine ring substituted with an isopropyl group and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(1-Isopropylpiperidin-2-yl)ethanamine with a suitable pyridine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.
Scientific Research Applications
3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1-Isopropylpiperidin-3-yl)methanol: Another piperidine derivative with similar structural features.
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine: A compound with an additional piperidine ring.
3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine: A dimethylated derivative of the original compound.
Uniqueness
3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methylpyridine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
3-methyl-5-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2/c1-11(2)16-7-5-4-6-14(16)13-8-12(3)9-15-10-13/h8-11,14H,4-7H2,1-3H3 |
InChI Key |
DJWNGQHWUSSOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCCN2C(C)C |
Origin of Product |
United States |
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